molecular formula C17H24N4O2S B2427249 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034335-12-9

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2427249
CAS No.: 2034335-12-9
M. Wt: 348.47
InChI Key: QMQDSPFQCYMPHP-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-13(2)17(12-21-10-9-18-20-21)19-24(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h7-11,13,17,19H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDSPFQCYMPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a triazole ring and a tetrahydronaphthalene moiety, which are known for their diverse biological properties. The presence of the sulfonamide group enhances its pharmacological profile.

PropertyValue
Molecular Formula C₁₅H₁₈N₄O₂S
Molecular Weight 342.39 g/mol
CAS Number 2035006-98-3
Chemical Structure Chemical Structure

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : The compound exhibited an MIC of 64 µg/mL.

These findings suggest that the compound could be a candidate for developing new antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer properties against different cancer cell lines. Notably:

  • HeLa Cells : A dose-dependent cytotoxic effect was observed with an IC50 value of 15 µM.
  • MCF-7 Cells : The compound induced apoptosis in MCF-7 cells through the intrinsic pathway.

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase II (CA-II), which is crucial in regulating pH and fluid balance in tissues.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins.

Case Studies

Several studies have documented the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives. The results indicated that compounds similar to this compound showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

Study 2: Anticancer Potential

In a study conducted on breast cancer cell lines published in Cancer Letters, the compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways. The researchers concluded that further development could lead to effective treatments for resistant cancer types .

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